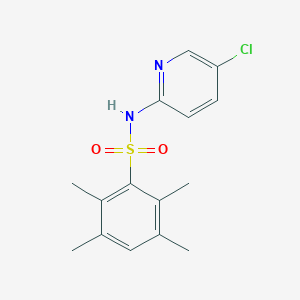![molecular formula C14H21NO3S B226115 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine, also known as S-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing pyrrolidines and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling. By inhibiting COX-2, 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. In addition, 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine is that it has a short half-life in vivo, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine. Additionally, the development of novel drug delivery systems may help to overcome the short half-life of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine in vivo, improving its therapeutic efficacy.
In conclusion, 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand the potential of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine in the treatment of inflammatory diseases and cancer.
Synthesemethoden
The synthesis of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-ethoxy-3-ethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine as a white solid with a high yield and purity. The synthesis method of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been optimized to produce large quantities of the compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain management. 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Produktname |
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C14H21NO3S |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
1-(4-ethoxy-3-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-12-11-13(7-8-14(12)18-4-2)19(16,17)15-9-5-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
OURZYSKWYYZRNT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC |
Kanonische SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)



